3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by the presence of a chloroethyl group at the third position, a methyl group at the second position, and a pyrido[1,2-a]pyrimidin-4-one core structure
Mechanism of Action
Target of Action
It has been synthesized and tested for its antibacterial activity , suggesting that its targets could be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
Given its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Biochemical Pathways
Based on its antibacterial activity, it may impact pathways related to bacterial growth and survival .
Result of Action
The result of the action of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the inhibition of bacterial growth . In particular, one derivative of this compound showed two-fold better activity compared to the standard drug Streptomycin sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the pyrido[1,2-a]pyrimidin-4-one core can yield dihydropyrido[1,2-a]pyrimidin-4-one derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions (room temperature to 80°C) in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives such as azido, thiocyano, or amino derivatives can be formed.
Oxidation Products: Oxidation can yield hydroxylated or ketone derivatives.
Reduction Products: Reduction can produce dihydropyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial agent.
Biological Studies: It is used in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition, which is relevant for neurodegenerative diseases.
Pharmaceutical Research: The compound’s derivatives are explored for their potential as anticancer agents due to their ability to interfere with cellular processes.
Material Science: The compound and its derivatives are studied for their potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is a closely related derivative with similar biological activities.
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloroethyl group but shares the core structure and some biological properties.
3-(2-bromoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar to the target compound but with a bromoethyl group instead of a chloroethyl group.
Uniqueness
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. This compound’s ability to undergo various substitution reactions and its potential as an antibacterial and enzyme inhibitor make it a valuable target for further research and development.
Properties
IUPAC Name |
3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTGLYCNMGGMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194041 | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-70-0 | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41078-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure of the pyrido[1,2-a]pyrimidine ring system in 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A1: The planarity of the pyrido[1,2-a]pyrimidine ring system [] suggests potential for this molecule to participate in π-π stacking interactions. These interactions, along with the observed hydrogen bonding, contribute to the overall three-dimensional network within the crystal structure. While the study does not explore biological activity, such structural features can influence how a molecule might interact with biological targets, such as proteins or DNA.
Q2: How do computational chemistry methods contribute to understanding the properties of this compound?
A2: The study utilizes both MOPAC AM1 and DFT calculations at the B3-LYP/6–311+G(d,p) level []. These computational methods provide insights into the molecule's electronic structure and geometry. By comparing theoretical calculations with experimental data, researchers can validate their findings and gain a deeper understanding of the molecule's properties, such as its conformation and potential energy landscape.
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